molecular formula C20H22ClFN4O B213773 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide

Cat. No. B213773
M. Wt: 388.9 g/mol
InChI Key: LQGSWQWKBQILKK-UHFFFAOYSA-N
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Description

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide, also known as CT-FMAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Scientific Research Applications

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide has been studied for its potential applications in drug development, specifically as an antiviral and anticancer agent. In vitro studies have shown that 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide has potent antiviral activity against a range of viruses, including influenza A and B viruses, respiratory syncytial virus, and human coronavirus. 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to work by inhibiting viral replication and cancer cell growth. 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide has been shown to target the viral polymerase and the host cell proteasome, leading to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects:
3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. However, more research is needed to fully understand the biochemical and physiological effects of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide in lab experiments is its high potency and specificity, which allows for accurate and reliable results. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route.

Future Directions

There are several future directions for research on 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide. One area of focus could be the optimization of its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce toxicity. Another area of focus could be the development of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide derivatives with enhanced antiviral and anticancer activity. Additionally, more research is needed to understand the mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide and its potential applications in other disease areas.

Synthesis Methods

The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide involves a multistep process that starts with the reaction of 2-fluoro-5-methylphenylamine with 1-adamantanecarboxylic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and triazole to form the final product, 3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

properties

Product Name

3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)-1-adamantanecarboxamide

Molecular Formula

C20H22ClFN4O

Molecular Weight

388.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-methylphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O/c1-12-2-3-15(22)16(4-12)24-17(27)19-6-13-5-14(7-19)9-20(8-13,10-19)26-11-23-18(21)25-26/h2-4,11,13-14H,5-10H2,1H3,(H,24,27)

InChI Key

LQGSWQWKBQILKK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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